molecular formula C11H13N3O2S B2916946 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 777879-30-8

5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2916946
CAS RN: 777879-30-8
M. Wt: 251.3
InChI Key: DVWAHELSLKTAOD-UHFFFAOYSA-N
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Description

5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (TFMTT) is a novel sulfur-containing heterocyclic compound that has recently been synthesized and studied for its potential applications in the field of medicinal chemistry. TFMTT is a member of the 1,2,4-triazole family of compounds and is characterized by a sulfur-containing heterocycle ring with two fused five-membered rings. TFMTT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Structural and Conformational Features

The structural and conformational characteristics of compounds related to 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been a subject of interest due to their potential biological activities. Studies utilizing X-ray diffraction and molecular modeling have provided insights into the geometry and stability of such molecules. For instance, the geometry and conformation of related thione forms have been accurately reproduced by Density Functional Theory (DFT) methods, highlighting the relevance of these structural features to the compound's biological functions (Karayel & Oezbey, 2008).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of antimicrobial properties of ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety have demonstrated moderate to good activity against various strains of bacteria and fungi. This includes compounds synthesized from heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides, which were tested against pathogens such as Escherichia coli and Staphylococcus aureus, reflecting their potential for developing new antimicrobial agents (Kaushik et al., 2017).

Antifungal Activity

Novel compounds including this compound analogs have been synthesized and tested for their antifungal efficacy. These studies have indicated varying degrees of activity against fungi such as Microsporum gypseum and Candida albicans, suggesting their potential application in the development of antifungal therapies (Terzioğlu Klip et al., 2010).

Synthesis Techniques and Derivatives

Research has also focused on the synthesis techniques and the production of derivatives of this compound. These efforts aim to explore the chemical versatility and expand the applications of this compound in various fields of chemistry and pharmacology. Methods such as regiospecific metallation and reactions with electrophiles have been employed to produce disubstituted and trisubstituted furans, demonstrating the compound's role as a precursor in synthetic chemistry (Lenoir et al., 1994).

properties

IUPAC Name

3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWAHELSLKTAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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